molecular formula C11H15ClN2 B1269154 3-Chloro-4-(piperidin-1-yl)aniline CAS No. 55403-26-4

3-Chloro-4-(piperidin-1-yl)aniline

Cat. No. B1269154
CAS RN: 55403-26-4
M. Wt: 210.7 g/mol
InChI Key: NIGYLYWAEONQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-4-(piperidin-1-yl)aniline often involves multi-component reactions that allow for the efficient creation of complex molecules. A notable example includes a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of 3,5-dispirosubstituted piperidines, showcasing the versatility of piperidine in synthetic chemistry (Kozlov & Kadutskii, 2008). Similarly, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination steps has been employed for synthesizing key intermediates related to Crizotinib, highlighting the critical role of halogenated anilines in pharmaceutical synthesis (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals a basic iminopyrrole structure with a planar backbone, indicating similar structural features could be present in this compound (Su et al., 2013). The crystal structure analysis of related compounds provides insights into the possible geometrical configuration and intermolecular interactions that this compound might exhibit.

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is highlighted by their involvement in various synthesis reactions, including multi-component organic reactions (Umamahesh et al., 2012) and reactions with DABCO leading to novel derivatives (Koyioni et al., 2015). These reactions underscore the compound's versatility as a precursor for synthesizing a variety of biologically and pharmacologically relevant molecules.

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline structure and intermolecular interactions, provide valuable insights into the physical characteristics of this compound. For instance, the analysis of chloro-diorganotin(IV) complexes offers a glimpse into the structural stability and potential crystalline forms of halogenated piperidine derivatives (Shahzadi et al., 2006).

Chemical Properties Analysis

Exploring the chemical properties of this compound derivatives through spectroscopic, computational, and crystal structure studies reveals their complex behavior and interaction patterns. Studies such as those on novel dendritic G-2 melamines incorporating piperidine motifs shed light on the electronic properties and potential applications of piperidine-based compounds in advanced materials and nanotechnology (Sacalis et al., 2019).

Scientific Research Applications

Anticancer Activity

3-Chloro-4-(piperidin-1-yl)aniline derivatives have shown significant potential in anticancer research. A study by Aeluri et al. (2012) demonstrated the synthesis of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, some of which exhibited notable anticancer activity (Aeluri et al., 2012). Similarly, Subhash and Bhaskar (2021) synthesized aniline derivatives from 2-(piperidin-1-yl)quinoline-3-carbaldehyde, which were evaluated for their in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).

Antimicrobial Screening

Derivatives of this compound have been investigated for their antimicrobial properties. Goswami et al. (2022) reported the synthesis of hexahydroquinoline-3-carbonitrile derivatives, which showed notable action against tested microbes (Goswami et al., 2022).

Synthesis of Functionalized Piperidine Derivatives

Research has focused on synthesizing various functionalized piperidine derivatives using this compound. Kozlov and Kadutskii (2008) described a three-component condensation leading to the formation of 3,5-dispirosubstituted piperidines, which serve as a source of polyfunctional 3-spirofused piperidines (Kozlov & Kadutskii, 2008). Shaterian and Azizi (2013) developed an efficient one-pot synthesis of functionalized piperidine derivatives from pseudo five-component reactions (Shaterian & Azizi, 2013).

Molecular Structure Investigations

Studies have also been conducted on the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Shawish et al. (2021) synthesized two new s-triazine compounds and analyzed their intermolecular interactions and electronic properties (Shawish et al., 2021).

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Rac GTPase-activating protein 1, where it exhibits an IC50 value of 46.44 µM in human cells . This interaction suggests that this compound may influence the regulation of GTPase activity, which is crucial for various cellular functions including cell growth and differentiation. Additionally, the compound’s interaction with other proteins and biomolecules could further elucidate its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Rac GTPase-activating protein 1 can lead to alterations in cell signaling pathways that regulate cytoskeletal dynamics and cell migration . Furthermore, this compound may affect gene expression by modulating transcription factors or other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit Rac GTPase-activating protein 1 suggests a mechanism of action involving enzyme inhibition . This inhibition can lead to downstream effects on GTPase activity, ultimately affecting cellular processes such as cell growth, differentiation, and migration. Additionally, this compound may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with Rac GTPase-activating protein 1 suggests its involvement in pathways regulating GTPase activity . Additionally, this compound may influence metabolic flux and metabolite levels, further elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

3-chloro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGYLYWAEONQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353005
Record name 3-chloro-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55403-26-4
Record name 3-chloro-4-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(piperidin-1-yl)aniline
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